N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) is a novel, broad-range DNA polymerase inhibitor. [] It was identified through a virtual screening of a large compound library for HIV-1 reverse transcriptase (RT) inhibitors. [] NAPETA demonstrates activity against both RNA-dependent and DNA-dependent DNA polymerase activities. [] This compound represents a potential lead for developing new anti-HIV drugs due to its unique mechanism of action, distinct from existing non-nucleoside RT inhibitors. []
Further analysis using gel shift and surface plasmon resonance assays confirmed that NAPETA reduces the binding affinity of RT for DNA, hindering the formation of the essential RT.DNA complex for polymerization. [] This suggests that NAPETA inhibits RT by disrupting the enzyme's interaction with its DNA substrate. []
The primary application of NAPETA identified in the research is as a potential inhibitor of HIV-1 reverse transcriptase (RT). [] Its ability to inhibit both RNA-dependent and DNA-dependent DNA polymerase activities of RT, along with its unique mechanism of action distinct from existing anti-HIV drugs, makes it a promising candidate for further development. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3